Boc-Pro-NHEt

Peptide Synthesis C-terminal Amidation Building Block Selection

Post-synthetic amidation of proline residues risks racemization and yield loss. Boc-Pro-NHEt eliminates this bottleneck by providing the C-terminal N-ethylamide pre-installed, enabling direct incorporation of modified proline into peptide chains. - Bypasses ethylamine coupling step, preserving chiral integrity at the proline α-carbon. - Validated in buserelin manufacturing via hybrid SPPS/LPPS; delivers >98% purity with 38.7% defined yield. - Scales from gram to kilogram quantities; compatible with standard Boc-SPPS and solution-phase protocols.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B15123424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pro-NHEt
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-5-13-10(15)9-7-6-8-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1
InChIKeyBWAFUAXKCRSDHQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pro-NHEt Procurement Specification


Boc-Pro-NHEt is an N-protected L-proline derivative featuring a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen and an N-ethylamide terminus at the C-terminal carboxylic acid position . It functions as a key chiral building block in peptide synthesis, enabling the incorporation of proline residues with a C-terminal ethylamide modification. The compound is characterized by a molecular formula of C12H22N2O3 and a molecular weight of 242.31 g/mol . The presence of the Boc protecting group imparts stability during synthesis and allows for orthogonal deprotection under mild acidic conditions without affecting acid-sensitive side-chain protecting groups .

Direct Amidation

Pre-installed C-terminal N-ethylamide avoids post-synthetic amidation and racemization risk.

Saves 1–2 steps vs. Boc-Pro-OH / Boc-Pro-OMe routes.

Orthogonal Protection

Boc group enables mild acidic deprotection compatible with standard SPPS and LPPS workflows.

No interference with acid-sensitive side-chain protecting groups.

Chiral Building Block

L-proline derivative preserves stereochemical integrity for peptide backbone incorporation.

Critical for C-terminal proline ethylamide motifs in peptide analogs.

Boc-Pro-NHEt: Irreplaceability in C-Terminal Amidation


The C-terminal N-ethylamide group in Boc-Pro-NHEt is a specific structural feature that is not present in other common Boc-protected proline analogs such as Boc-Pro-OH (free acid), Boc-Pro-NH2 (primary amide), or Boc-Pro-OMe (methyl ester). Substitution with Boc-Pro-OH would necessitate an additional amidation step with ethylamine, which introduces the risk of racemization at the proline α-carbon and reduces overall yield . Replacing Boc-Pro-NHEt with Boc-Pro-NH2 would result in a primary amide at the C-terminus rather than the intended ethylamide, thereby altering the final peptide's properties, including its proteolytic stability and receptor-binding profile . Similarly, Boc-Pro-OMe requires saponification to the acid followed by amidation, which is not compatible with peptides containing base-sensitive functionalities . Therefore, for applications requiring a C-terminal proline ethylamide, Boc-Pro-NHEt is the preferred, if not essential, building block.

Boc-Pro-OH (free acid)

Requires an additional ethylamine coupling step, which may promote racemization at the proline α-carbon and lower overall yield.

Boc-Pro-NH₂ (primary amide)

Produces a primary amide C-terminus instead of the intended ethylamide, altering proteolytic stability and receptor-binding profile.

Boc-Pro-OMe (methyl ester)

Needs saponification before amidation, which is incompatible with base-sensitive peptide functionalities and adds steps.

Boc-Pro-NHEt: Quantitative Analog Comparison


H-Bond Donors & Lipophilicity: Boc-Pro-NHEt vs. Boc-Pro-NH2

In comparison to Boc-Pro-NH2 (CAS 35150-07-3), the primary amide analog, Boc-Pro-NHEt is differentiated by its N-ethyl substitution . This substitution alters key physicochemical parameters. Calculated values indicate that Boc-Pro-NHEt has a hydrogen bond donor count of 1, compared to an estimated 2 for Boc-Pro-NH2 . Furthermore, the calculated XlogP for Boc-Pro-NHEt is 0.6, indicating higher lipophilicity than Boc-Pro-NH2 (XlogP = 0.1) . This increased lipophilicity can enhance membrane permeability in downstream peptide-based drug candidates .

H-Bond / Lipophilicity
Cross-study comparable
HBD: 1 vs 2
XlogP: 0.6 vs 0.1
May influence passive membrane diffusion in research models.
Calculated values; not experimental.
Peptide Synthesis C-terminal Amidation Building Block Selection

SPPS Reactivity: Boc-Pro-NHEt vs. Boc-Pro-OMe

Boc-Pro-NHEt is a C-terminal amide building block, whereas Boc-Pro-OMe (CAS 59936-29-7) is a methyl ester . In solid-phase peptide synthesis (SPPS) using Boc chemistry, the peptide chain is anchored to the resin via a benzyl ester linkage [1]. To introduce a C-terminal N-ethylamide, the completed peptide must be cleaved from the resin by aminolysis with ethylamine [1]. This method inherently limits the synthesis to a single C-terminal modification per batch. Conversely, Boc-Pro-NHEt can be coupled as the final residue in a liquid-phase or hybrid strategy, enabling the pre-installation of the ethylamide group and offering greater synthetic flexibility, particularly when constructing complex peptides with multiple C-terminal variants [2].

SPPS Reactivity
Class-level inference
Reduces steps by 1–2
Direct C-terminal ethylamide coupling
Lowers racemization risk and material loss in Boc-SPPS.
Boc chemistry context; flexibility over methyl ester routes.
Solid-Phase Peptide Synthesis Boc Chemistry C-terminal Modification

Buserelin Synthesis: High Yield and Purity via Hybrid Strategy

Boc-Arg(Pbf)-Pro-NHEt is a key intermediate in the synthesis of the GnRH agonist buserelin [1]. In a hybrid approach combining solid-phase and liquid-phase peptide synthesis (SPPS/LPPS), the dipeptide Boc-Arg(Pbf)-Pro-NHEt was synthesized in solution and then coupled to a heptapeptide fragment generated via Fmoc-SPPS [2]. This strategy yielded buserelin with a purity of greater than 98% and an overall yield of 38.7% after preparative HPLC [2]. In contrast, earlier synthetic routes for similar nonapeptides (e.g., leuprolide) often rely on fully solid-phase methods, which can be less efficient for introducing C-terminal modifications and typically result in lower overall yields and purities before optimization [3].

Synthetic Benchmark
Cross-study comparable
>98% purity
38.7% overall yield
Demonstrates scalable hybrid SPPS/LPPS route for buserelin.
Reported for buserelin; not a direct head-to-head comparison.
Buserelin Peptide API Process Chemistry Hybrid Synthesis

Boc-Pro-NHEt Application Scenarios


GnRH Agonist Peptide Synthesis for Cancer Therapy

Boc-Pro-NHEt is a critical building block for introducing the C-terminal N-ethylamide group in GnRH agonist peptides [1]. As demonstrated in buserelin manufacturing, a hybrid SPPS/LPPS approach using Boc-Arg(Pbf)-Pro-NHEt as a solution-phase fragment yields the final drug substance with high purity (>98%) and a defined yield (38.7%) [1]. This process is scalable and cost-effective, making Boc-Pro-NHEt essential for industrial-scale production of these high-value peptide APIs.

C-Terminal Modified Peptide Libraries for SAR Studies

The N-ethylamide terminus in Boc-Pro-NHEt directly provides a specific C-terminal modification that can enhance proteolytic stability and modulate biological activity . Researchers utilize this building block to synthesize peptide analogs where a C-terminal proline ethylamide is required, bypassing the need for post-synthetic amidation [2]. This simplifies the construction of focused peptide libraries designed to probe the effect of C-terminal N-alkylation on target binding affinity and pharmacokinetic properties.

Protease-Resistant Peptidomimetics Development

Replacing a C-terminal carboxylate with an N-ethylamide group, as is pre-installed in Boc-Pro-NHEt, is a common strategy to enhance a peptide's resistance to carboxypeptidase degradation . This modification can significantly increase the plasma half-life of peptide-based drug candidates. By incorporating Boc-Pro-NHEt, medicinal chemists can directly access peptidomimetic leads with improved metabolic stability, a key parameter in early-stage drug discovery.

Application
Selection Property
Validation Focus
GnRH agonist peptide research
Pre-installed C-terminal N-ethylamide
Hybrid SPPS/LPPS scalability and purity endpoints
Peptide SAR & library synthesis
Direct C-terminal modification without post-amidation
Binding affinity and stability assay endpoints
Protease-resistant peptidomimetic design
N-ethylamide for metabolic stability in peptide leads
Plasma stability and half-life assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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